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Cat. No.: B15603935 Get Quote

A comprehensive review of the preclinical and early clinical research on MM 07, a promising G

protein-biased apelin receptor agonist, reveals its potential as a therapeutic agent, particularly

in the context of pulmonary arterial hypertension (PAH). This guide synthesizes the available

quantitative data, details the experimental methodologies employed in key studies, and

visualizes the critical signaling pathways and experimental workflows.

MM 07 is a novel cyclic peptide analogue of apelin, designed to act as a biased agonist at the

apelin receptor (APJ). This biased agonism preferentially activates the beneficial G protein

signaling pathway, which is responsible for vasodilation and positive inotropic effects, while

minimizing the recruitment of β-arrestin, which can lead to receptor internalization and

desensitization[1][2][3][4]. Research to date has demonstrated its efficacy in animal models of

PAH and has provided initial safety and efficacy data in humans[1][2][5][6][7].

Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research papers

on MM 07.

Table 1: In Vitro Characterization of MM 07
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Parameter [Pyr1]apelin-13 MM 07
Fold Bias for G
protein
pathway

Reference

Binding Affinity

(KD, nmol/L)
[1]

   CHO-K1 cells Not Reported 300

   Human heart Not Reported 172

Potency (pD2) [4]

   G protein-

dependent

saphenous vein

contraction

9.93 ± 0.24 9.54 ± 0.42

   β-arrestin

recruitment
Potent

2 orders of

magnitude less

potent

≈350- to 1300-

fold
[4]

Plasma Half-Life

(minutes)
2.3 ± 0.51 17.4 ± 0.40 [1]

Table 2: Efficacy of MM 07 in a Rat Monocrotaline Model of PAH
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Parameter Saline
Monocrotaline
(MCT)

MCT + MM 07 Reference

Right Ventricular

Systolic Pressure

(RVSP, mmHg)

27.2 ± 1.1 59.5 ± 4.5 40.8 ± 3.4 [5]

Right Ventricular

Hypertrophy

(Fulton Index)

0.28 ± 0.01 0.53 ± 0.02 0.39 ± 0.02 [5]

Right Ventricular

Ejection Fraction

(%)

71.1 ± 1.8 48.7 ± 2.4 63.8 ± 2.6 [5]

P ≤ 0.05,

significantly

different from

MCT group

Table 3: Efficacy of MM 07 in a Rat Sugen/Hypoxia Model of PAH
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Parameter
Normoxia/S
aline

Sugen/Hyp
oxia (SuHx)
+ Saline

SuHx +
Macitentan
(30 mg/kg)

SuHx + MM
07 (10
mg/kg)

Reference

Right

Ventricular

Systolic

Pressure

(RVSP,

mmHg)

29.8 ± 1.4 70.3 ± 4.8 51.5 ± 4.1 54.3 ± 3.9 [6][7][8][9][10]

Right

Ventricular

Hypertrophy

(Fulton Index)

0.25 ± 0.01 0.55 ± 0.02 0.43 ± 0.02 0.41 ± 0.02 [6][7]

*P ≤ 0.05,

significantly

different from

SuHx +

Saline group

Table 4: Hemodynamic Effects of MM 07 in Humans

Parameter [Pyr1]apelin-13 MM 07 Reference

Maximum Increase in

Forearm Blood Flow
~100% ~200% [2][4]

Reversal of

Norepinephrine-

induced

Venoconstriction

Yes Yes [1][2]

Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial
Hypertension in Rats
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Animal Model: Male Sprague-Dawley rats were used.

Induction of PAH: A single intraperitoneal injection of monocrotaline (60 mg·kg⁻¹) was

administered to induce PAH. Control animals received saline.

Treatment: Daily intraperitoneal injections of MM 07 (1 mg·kg⁻¹) or saline were given for 21

days, starting one day after MCT administration.

Assessment of Disease:

Hemodynamics: Right ventricular systolic pressure (RVSP) was measured via right

ventricular catheterization.

Cardiac Function: Cardiac magnetic resonance imaging (MRI) was used to assess right

and left ventricular structure and function, including end-systolic and end-diastolic

volumes, and ejection fraction.

Histology: The degree of muscularization of small pulmonary blood vessels was analyzed

from lung tissue sections.[5]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial
Hypertension in Rats

Animal Model: Male Sprague-Dawley rats were used.

Induction of PAH: Rats received a single subcutaneous injection of Sugen 5416 (20 mg/kg)

and were then exposed to hypoxia (10% O₂) for 3 weeks, followed by a return to normoxia.

Treatment: After the induction of PAH, rats were treated daily with either saline, macitentan

(30 mg/kg), or MM 07 (10 mg/kg) for 4 weeks.

Assessment of Disease:

Hemodynamics: Right ventricular systolic pressure (RVSP) was measured.

Right Ventricular Hypertrophy: The Fulton index (ratio of right ventricular weight to left

ventricular plus septal weight) was calculated.
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Histology: Pulmonary artery muscularization was assessed from lung tissue sections.[6][7]

[8][9][10]

First-in-Human Vascular Studies
Study Population: Healthy human volunteers.

Forearm Venous Occlusion Plethysmography:

Procedure: MM 07 and [Pyr¹]apelin-13 were infused in incremental doses into the brachial

artery.

Measurement: Forearm blood flow was measured to assess vasodilation.

Human Hand Vein (Aellig Technique) Study:

Procedure: Veins on the back of the hand were pre-constricted with norepinephrine. MM
07 and [Pyr¹]apelin-13 were then infused.

Measurement: The reversal of venoconstriction was measured to assess vasodilator

effects.[1][2]

In Vitro Signaling Assays
Cell Line: Human pulmonary artery endothelial cells (hPAECs).

Stimulation: Cells were stimulated with [Pyr¹]apelin-13 or MM 07.

Analysis:

Protein Phosphorylation: Western blotting was used to measure the phosphorylation of

endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase α (AMPKα).

Gene Expression: Quantitative real-time PCR was used to measure the mRNA levels of

eNOS (NOS3 gene).[3][5]

Visualizations
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Caption: Biased agonism of MM 07 at the apelin receptor.
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Caption: Experimental workflow for preclinical PAH models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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